molecular formula C9H15N3 B2689263 N2-(tert-Butyl)pyridine-2,3-diamine CAS No. 1022146-68-4

N2-(tert-Butyl)pyridine-2,3-diamine

Cat. No.: B2689263
CAS No.: 1022146-68-4
M. Wt: 165.24
InChI Key: WUQUFHSXTHOLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(tert-Butyl)pyridine-2,3-diamine is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Organic Synthesis

  • Copper-Catalyzed Aerobic Reactions : A study demonstrated the role of copper complexes in facilitating aerobic reactions, showing the potential of tert-butyl substituted pyridine ligands in oxidative processes, which could be valuable for developing new catalytic methods in organic synthesis (Speier et al., 1996).
  • Asymmetric Synthesis of Amines : N-tert-Butanesulfinyl imines have been identified as versatile intermediates for the asymmetric synthesis of amines, indicating the significance of tert-butyl groups in controlling stereoselectivity and facilitating the synthesis of complex molecules (Ellman et al., 2002).

Coordination Chemistry and Material Science

  • Ligand Design for Metal Complexes : Research on the synthesis and coordination chemistry of pyridine derivatives has shown their utility in creating luminescent lanthanide compounds and iron complexes with unique properties, highlighting the importance of tert-butyl substituted pyridines in designing ligands for advanced materials (Halcrow, 2005).
  • Metal-Free Catalytic Systems : The development of a metal-free catalytic system using iodine–pyridine–tert-butylhydroperoxide for the oxidation of benzylic methylenes and primary amines underlines the environmental benefits and efficiency of using tert-butyl pyridine frameworks in green chemistry applications (Zhang et al., 2009).

Sensing and Detection

  • Detection of Metal Ions and Small Molecules : A terbium-metal-organic framework with pyridyl sites showed high sensitivity and selectivity in detecting Cu(2+) ions and nitromethane, demonstrating the potential of tert-butyl substituted pyridine ligands in constructing materials for environmental monitoring and safety applications (Zhao et al., 2016).

Properties

IUPAC Name

2-N-tert-butylpyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-9(2,3)12-8-7(10)5-4-6-11-8/h4-6H,10H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQUFHSXTHOLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of the N-tert-butyl-3-nitropyridin-2-amine in MeOH (200 mL), was added solid NH4Cl (16.4 g, 306.54 mmol) and zinc dust (10.0 g, 153 mmol). The suspension was heated under reflux for 3 hours and then cooled to RT. After filtration through Celite™, the solvent was removed by vacuum evaporation. The resulting black residue was taken up to EtOAc (300 mL) and filtered through Celite™ again to remove the remaining NH4Cl. The solvent was again evaporated and the residue was dried on the high vacuum oil pump overnight to yield N2-tert-butylpyridine-2,3-diamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
16.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.